REACTION_CXSMILES
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C([N:3]([CH2:6]C)CC)C.[CH2:8]([O:10][C:11]([C:13]1(C(O)=O)[CH2:15][CH2:14]1)=[O:12])[CH3:9].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])C=CC=CC=1.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[CH2:8]([O:10][C:11]([C:13]1([NH:3][C:6]([O:40][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:26])[CH2:14][CH2:15]1)=[O:12])[CH3:9]
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Name
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|
Quantity
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29.82 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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31.518 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1(CC1)C(=O)O
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Name
|
|
Quantity
|
47.4 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
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Quantity
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40 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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the reaction was refluxed for 5 h
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Duration
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5 h
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Type
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CONCENTRATION
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Details
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The reaction was concentrated under reduced pressure
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Type
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EXTRACTION
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Details
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extracted three times each with 5% citric acid, saturated NaHCO3 and saturated NaCl
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Type
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DRY_WITH_MATERIAL
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Details
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The ethyl acetate layer was dried (anhydrous MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
the solvent removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CC1)NC(=O)OC(C)(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.3931 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |